molecular formula C15H24O2 B12691961 Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate CAS No. 84963-25-7

Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate

Cat. No.: B12691961
CAS No.: 84963-25-7
M. Wt: 236.35 g/mol
InChI Key: VDLQBGFBIGHFJI-UHFFFAOYSA-N
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Description

Ethyl 7-isopropyl-5-methylbicyclo(222)oct-5-ene-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a bicyclo(222)octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate
  • Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
  • 2-Methyl-bicyclo(2.2.2)-oct-2-ene

Uniqueness

Ethyl 7-isopropyl-5-methylbicyclo(222)oct-5-ene-2-carboxylate is unique due to its specific ethyl ester functional group and the presence of isopropyl and methyl substituents

Properties

CAS No.

84963-25-7

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

ethyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C15H24O2/c1-5-17-15(16)14-8-11-7-12(9(2)3)13(14)6-10(11)4/h6,9,11-14H,5,7-8H2,1-4H3

InChI Key

VDLQBGFBIGHFJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CC(C1C=C2C)C(C)C

Origin of Product

United States

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